molecular formula C16H14 B11896426 2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl

2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl

Cat. No.: B11896426
M. Wt: 206.28 g/mol
InChI Key: BWRYCGOQAJHWEG-UHFFFAOYSA-N
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Description

2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl is a biphenyl derivative characterized by an ethynyl group (-C≡CH) at the 2-position of the first benzene ring and two methyl groups (-CH₃) at the 3' and 5' positions of the second benzene ring. The methyl substituents contribute steric bulk and electron-donating effects via induction, influencing solubility, stability, and intermolecular interactions. While specific data (e.g., melting point, solubility) for this compound are unavailable in the provided evidence, its structural features suggest applications in organic synthesis, materials science, or pharmaceutical intermediates.

Properties

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

1-(2-ethynylphenyl)-3,5-dimethylbenzene

InChI

InChI=1S/C16H14/c1-4-14-7-5-6-8-16(14)15-10-12(2)9-13(3)11-15/h1,5-11H,2-3H3

InChI Key

BWRYCGOQAJHWEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC=CC=C2C#C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of 2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The ethynyl group can be reduced to form an ethyl group.

    Substitution: The hydrogen atoms on the benzene rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst can be employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: The major product is 2-(2-oxoethyl)-3’,5’-dimethyl-1,1’-biphenyl.

    Reduction: The major product is 2-ethyl-3’,5’-dimethyl-1,1’-biphenyl.

    Substitution: The major products depend on the substituents introduced, such as 2-ethynyl-3’,5’-dimethyl-4-bromo-1,1’-biphenyl.

Scientific Research Applications

2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It serves as a probe in studying the interactions of biphenyl derivatives with biological macromolecules.

    Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-Ethynyl-3’,5’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl with structurally related biphenyl derivatives, focusing on substituent effects and properties inferred from the evidence.

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Notable Differences
2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl 2-ethynyl, 3',5'-methyl ~208* Potential reactivity via ethynyl group Methyl groups enhance lipophilicity
2-Ethynyl-3'-methoxy-1,1'-biphenyl 2-ethynyl, 3'-methoxy 208.25 Discontinued; methoxy increases polarity Methoxy vs. methyl: polarity difference
PCB-147 2,2',3,4',5,6-hexachloro ~360† Persistent environmental pollutant Chlorine substituents (electron-withdrawing)
PCB-056 2,3,3',4'-tetrachloro ~292† Regulated toxicity Higher halogen content vs. ethynyl/methyl

*Estimated based on structural analogs. †Approximate based on PCB data.

Key Findings:

Substituent Electronic Effects :

  • The ethynyl group in 2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl and its methoxy analog enables conjugation, but the latter’s methoxy group (-OCH₃) donates electrons via resonance, increasing polarity. In contrast, methyl groups (-CH₃) donate electrons inductively, reducing polarity and enhancing lipophilicity.
  • Chlorinated biphenyls (PCBs, e.g., PCB-147 , PCB-056 ) feature electron-withdrawing substituents, leading to environmental persistence and bioaccumulation. These contrasts highlight how substituent choice dictates reactivity and environmental impact.

Compared to methoxy-substituted biphenyls , the methyl groups reduce water solubility, favoring organic solvent compatibility.

Regulatory and Stability Differences :

  • PCBs (e.g., PCB-147 ) are banned due to toxicity, whereas ethynyl/methyl-substituted biphenyls lack such restrictions. The ethynyl group may confer instability under oxidative conditions, contrasting with PCB persistence.

Notes

Data Limitations : Direct physicochemical data (e.g., melting point, spectral profiles) for 2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl are absent in the evidence; comparisons rely on structural analogs.

Discontinued Analogs : Compounds like 2-Ethynyl-3'-methoxy-1,1'-biphenyl are discontinued, suggesting synthetic challenges or niche applications.

Environmental Impact : Unlike PCBs , the target compound’s ethynyl and methyl groups may reduce environmental persistence, though ecotoxicological studies are needed.

Biological Activity

2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanism of action.

2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl is characterized by the presence of an ethynyl group and two methyl substituents on a biphenyl framework. This structure allows for unique interactions with biological targets, enhancing its potential efficacy as a therapeutic agent.

Antimicrobial Properties

Research has indicated that 2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl exhibits significant antimicrobial activity. In studies involving various microbial strains, the compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.

Microbial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have shown that 2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl possesses anticancer properties. The compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The cytotoxicity was measured using the MTT assay.

Cell LineIC50 (µM)
MCF-715
A54920

The IC50 values indicate that the compound effectively inhibits cell proliferation in these cancer cell lines, suggesting its potential as a chemotherapeutic agent.

The biological activity of 2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl is attributed to its ability to interact with specific molecular targets within cells. The ethynyl group may facilitate π-π stacking interactions with DNA or proteins, leading to disruption of cellular processes. Additionally, the methyl groups enhance solubility and bioavailability, which are critical for therapeutic efficacy.

Case Studies

Several case studies have explored the therapeutic potential of biphenyl derivatives similar to 2-Ethynyl-3',5'-dimethyl-1,1'-biphenyl. For example:

  • Study on Anticancer Activity : A study published in Molecules evaluated various biphenyl derivatives for their anticancer effects. The results indicated that compounds with ethynyl substitutions showed enhanced activity against breast and lung cancer cell lines compared to their non-substituted counterparts .
  • Antimicrobial Efficacy : Another investigation focused on the synthesis of biphenyl derivatives with antimicrobial properties. The study found that introducing ethynyl groups significantly improved the antimicrobial activity against resistant bacterial strains .

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